molecular formula C10H13N3O B3373878 (1,2,3,4-Tetrahydroquinolin-5-yl)urea CAS No. 1016712-93-8

(1,2,3,4-Tetrahydroquinolin-5-yl)urea

Cat. No. B3373878
CAS RN: 1016712-93-8
M. Wt: 191.23 g/mol
InChI Key: BAQVAVWCZWEQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,3,4-Tetrahydroquinolin-5-yl)urea, also known as THQ urea, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in various fields, such as pharmacology, biochemistry, and drug discovery. THQ urea has been used for the synthesis of various compounds and for the development of new drugs. Additionally, it has been used to study the biochemical and physiological effects of various compounds and drugs.

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, such as “(1,2,3,4-Tetrahydroquinolin-5-yl)urea”, have been found to possess antimalarial properties . This makes them valuable in the development of new drugs for the treatment of malaria.

Anticancer Properties

Quinoline derivatives have also been associated with anticancer properties . They can inhibit the growth and proliferation of cancer cells, making them potential candidates for cancer treatment .

Antibacterial Activity

These compounds have been found to exhibit antibacterial activity . This suggests that they could be used in the development of new antibiotics.

Antifungal Activity

Quinoline derivatives have been found to possess antifungal properties . This makes them potentially useful in the treatment of fungal infections.

Anti-Inflammatory and Analgesic Activities

Quinoline derivatives have been found to possess anti-inflammatory and analgesic activities . This suggests that they could be used in the treatment of conditions involving inflammation and pain.

Cardiovascular Applications

Quinoline derivatives have been found to have cardiovascular applications . They could potentially be used in the treatment of cardiovascular diseases.

Central Nervous System Applications

Quinoline derivatives have been found to have applications related to the central nervous system . This suggests that they could be used in the treatment of neurological disorders.

Hypoglycemic Activity

Quinoline derivatives have been found to possess hypoglycemic activity . This suggests that they could be used in the treatment of conditions like diabetes.

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1,4-5,12H,2-3,6H2,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQVAVWCZWEQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC(=O)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydroquinolin-5-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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